molecular formula C19H18BF2IN2 B1263319 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene CAS No. 250734-47-5

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene

Cat. No. B1263319
CAS RN: 250734-47-5
M. Wt: 450.1 g/mol
InChI Key: VPZZHCAOEMWMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

BODIPY derivatives, including 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene, are synthesized through a series of reactions starting from dipyrromethane precursors. This process often involves the introduction of fluorine atoms and the formation of the boron-dipyrromethene core, followed by further functionalization to add specific substituents like the 4-iodophenyl group. The synthesis process emphasizes the introduction of functional groups that affect the dye's optical properties and solubility (Chen et al., 2000).

Molecular Structure Analysis

The crystal structure and molecular geometry of BODIPY derivatives are crucial in determining their photophysical properties. For instance, the X-ray crystal structure of unsubstituted BODIPY shows a compact, planar structure that is pivotal for its fluorescence characteristics. The presence of substituents like the 4-iodophenyl group in our compound of interest would likely influence the molecule's electronic environment and steric hindrance, impacting its optical properties (Tram et al., 2009).

Chemical Reactions and Properties

BODIPY dyes, including the specific derivative , can undergo various chemical reactions, particularly those involving the substituents on the boron-dipyrromethene core. These reactions may include nucleophilic substitutions or additions, enabling the attachment of various functional groups or biomolecules for specific applications. The presence of the 4-iodophenyl group offers a site for further functionalization through palladium-catalyzed coupling reactions, expanding the utility of these dyes in chemical and biological research (Sagitova et al., 2023).

Physical Properties Analysis

The physical properties of BODIPY dyes, such as solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the core structure. The introduction of the 4-iodophenyl group and other alkyl substituents can enhance the solubility of these dyes in organic solvents, making them more suitable for applications in organic media. These properties are essential for their practical application in fluorescence microscopy and other analytical techniques (Schmitt et al., 2009).

Chemical Properties Analysis

The chemical properties of BODIPY dyes are largely defined by their stability and fluorescence characteristics. The this compound, like other BODIPY derivatives, exhibits high photostability and a sharp fluorescence emission spectrum. The specific electronic structure conferred by the boron center and the surrounding nitrogen and fluorine atoms contributes to the dye's bright fluorescence and resistance to photobleaching, making it an excellent candidate for use in long-term imaging studies (Crawford & Thompson, 2010).

Scientific Research Applications

Fluorescent pH Probes

4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, including the specific variant , have been utilized as fluorescent pH probes. These dyes demonstrate significant fluorescent enhancement when exposed to varying acidity levels in aqueous solutions. They are particularly valuable for their ability to be excited with visible light and show pKa values ranging from 7.5 to 9.3 depending on substitution patterns (Baruah et al., 2005).

Oligonucleotide Labeling

BODIPY derivatives have been synthesized and characterized for their photochemical properties, and one such derivative has been transformed into a phosphoramidite for incorporation into oligodeoxyribonucleotides. This application allows for the use of BODIPY as a fluorescent reporter group in oligonucleotide labeling (Tram et al., 2011).

pH-Sensing Properties

BODIPY derivatives with 8-hydroxyquinoline substitutions exhibit OFF-ON-OFF type pH-dependent fluorescent sensors. These compounds show an intense fluorescence that diminishes under acidic and basic conditions due to photoinduced intramolecular electron transfer. This quality renders them effective for pH-sensing applications (Chen et al., 2011).

Spectroscopic Property Modulation

The molecular configuration of BODIPY derivatives significantly affects their spectroscopic properties. Structural characterizations reveal that variations in substituents and molecular configuration can lead to different absorption and fluorescence properties, highlighting their potential for tailored spectroscopic applications (Chen et al., 2011).

Fluorescent Switches

The iodo-BODIPY variant has been used to create photochromic dithienylethene moieties that can modulate fluorescence intensity with external light. This application is significant for developing fluorescent switches, useful in various scientific and technological fields (Golovkova et al., 2005).

Stability under Acidic and Basic Conditions

The stability of BODIPY fluorophores, including the 4,4-difluoro variant, has been studied under acidic and basic conditions. This research is crucial for understanding the durability and applicability of these compounds in different chemical environments (Yang et al., 2011).

Biochemical Analysis

Biochemical Properties

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including enzymes, proteins, and nucleic acids. The compound’s fluorescence allows researchers to track and visualize these interactions in real-time. For instance, it can bind to DNA and RNA, making it useful in nucleic acid staining and sequencing applications . Additionally, its interaction with proteins can help in studying protein folding, conformational changes, and localization within cells.

Cellular Effects

The effects of this compound on cells are primarily related to its use as a fluorescent marker. It can be used to label various cell types, allowing researchers to study cell morphology, division, and migration. The compound’s fluorescence can also be used to monitor changes in cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to track the activation of specific signaling pathways by visualizing the localization and movement of signaling proteins within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its fluorescent properties. The compound can bind to specific biomolecules, such as nucleic acids and proteins, and emit fluorescence upon excitation with light. This fluorescence can be detected and measured, providing valuable information about the binding interactions and the molecular environment. The compound’s ability to emit fluorescence is due to its unique chemical structure, which allows it to absorb light at specific wavelengths and re-emit it at longer wavelengths .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its fluorescence can degrade over time when exposed to light and oxygen. This degradation can affect the accuracy and reliability of long-term experiments. Therefore, it is essential to store the compound in dark, oxygen-free conditions to maintain its stability and fluorescence properties .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally non-toxic and can be used to label cells and tissues for imaging studies. At high doses, it may exhibit toxic effects, including cell death and tissue damage. Therefore, it is crucial to determine the optimal dosage for each specific application to avoid adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a fluorescent dye. The compound can be metabolized by enzymes in the liver and other tissues, leading to the formation of metabolites that may have different fluorescence properties. Understanding these metabolic pathways is essential for interpreting the results of experiments involving this compound and for developing new applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse freely across cell membranes due to its lipophilic nature, allowing it to label intracellular structures. Additionally, the compound can interact with specific transporters and binding proteins, which can influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and organelles, depending on the experimental conditions and the specific biomolecules it interacts with. This localization can affect the compound’s activity and function, making it a valuable tool for studying subcellular processes .

properties

IUPAC Name

2,2-difluoro-8-(4-iodophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BF2IN2/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZZHCAOEMWMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)I)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BF2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250734-47-5
Record name [1-[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-4-iodobenzene](difluoroborane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
Reactant of Route 3
Reactant of Route 3
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
Reactant of Route 4
Reactant of Route 4
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
Reactant of Route 5
Reactant of Route 5
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
Reactant of Route 6
Reactant of Route 6
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.